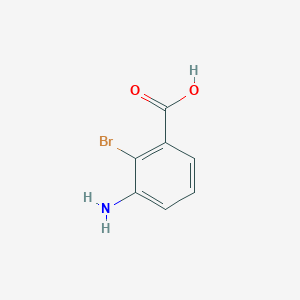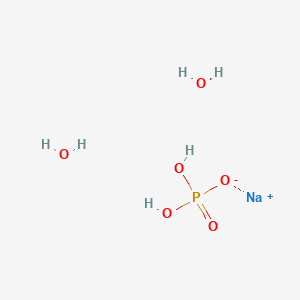
Sodium dihydrogen phosphate dihydrate
Übersicht
Beschreibung
Sodium dihydrogen phosphate dihydrate, also known as monobasic sodium phosphate, is an inorganic compound . It is typically used as a phosphate buffer system component for biomolecule downstream chromatography steps or final liquid formulation . Due to its low microbial and endotoxin limits, it is especially suitable for high-risk applications .
Synthesis Analysis
Sodium dihydrogen phosphate can be produced from the reaction of a small amount of sodium hydroxide and phosphoric acid . It can also be generated by neutralization of phosphoric acid with sodium hydroxide .Molecular Structure Analysis
The chemical formula of Sodium dihydrogen phosphate dihydrate is NaH₂PO₄ * 2 H₂O . Its molar mass is 156.00 g/mol .Chemical Reactions Analysis
Sodium dihydrogen phosphate reacts with bases like sodium hydroxide, resulting in the formation of sodium hydrogen phosphate and water . It also reacts with acid like hydrochloric acid, resulting in the formation of phosphoric acid and sodium chloride .Physical And Chemical Properties Analysis
Sodium dihydrogen phosphate dihydrate appears as a white powder or crystals . It is soluble in water and insoluble in alcohol . The pH of a solution of the compound is between 8.0 and 11.0 . Its melting point is 60 °C .Wissenschaftliche Forschungsanwendungen
Molecular Biology: Buffering Agent
In molecular biology, Sodium dihydrogen phosphate dihydrate is extensively used as a buffering agent. It helps maintain a stable pH in solutions, which is crucial for many biological reactions and processes. For instance, during DNA and RNA extraction and purification, maintaining the correct pH ensures that nucleic acids remain intact and functional .
Biochemistry: Enzyme Activity Studies
This compound is pivotal in biochemistry for studying enzyme kinetics and activities. Enzymes often require an optimal pH to function correctly, and Sodium dihydrogen phosphate dihydrate provides that stable environment. This allows researchers to observe and measure enzyme reactions accurately under controlled conditions .
Chromatography: Mobile Phase Preparation
In chromatography, especially in ion-exchange and affinity columns, Sodium dihydrogen phosphate dihydrate is used to prepare the mobile phase. It helps in the separation of molecules based on their charge and affinity, which is essential for purifying specific proteins or nucleotides .
Antibody Purification
The compound is also employed in the purification of antibodies. It can be used to elute antibodies from an affinity column by changing the pH of the elution buffer, thus releasing the antibodies from the column while maintaining their activity and structure .
Pharmaceutical Applications: Laxative
Sodium dihydrogen phosphate dihydrate has a role in the pharmaceutical industry as a laxative. When combined with other sodium phosphates, it can help to relieve constipation by drawing water into the bowel and stimulating bowel movements .
Preparation of Biological Buffers
It is a key ingredient in the preparation of biological buffers. These buffers are used to maintain the pH of cell culture media, which is vital for cell growth and proliferation in research and biotechnological applications .
Food Industry: Emulsifier and Nutrient
In the food industry, Sodium dihydrogen phosphate dihydrate serves as an emulsifier and a nutrient supplement. It helps in maintaining the texture and consistency of processed foods and provides essential phosphates necessary for human health .
Dentistry: Enamel Remineralization
Lastly, in dentistry, this compound is explored for its potential in enamel remineralization. It can contribute to the repair of dental enamel by providing phosphate ions, which are a component of the hydroxyapatite crystals that make up the enamel .
Wirkmechanismus
Target of Action
Sodium dihydrogen phosphate dihydrate, also known as Sodium phosphate monobasic dihydrate, is primarily used as a buffering agent in pharmaceutical solutions . It helps maintain the desired pH and stability of these solutions , ensuring the effectiveness and shelf life of the drugs .
Mode of Action
The compound works by increasing the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen . This action is particularly useful when the compound is used as a saline laxative .
Biochemical Pathways
Sodium dihydrogen phosphate dihydrate can react with bases like sodium hydroxide, resulting in the formation of sodium hydrogen phosphate and water . It can also react with acids like hydrochloric acid, resulting in the formation of phosphoric acid and sodium chloride .
Pharmacokinetics
The compound is highly soluble in water, with a solubility of 850 g/L . This high solubility aids in its absorption and distribution within the body.
Result of Action
The primary result of Sodium dihydrogen phosphate dihydrate’s action is the increase in fecal water content, which enhances mobility through the large intestine . This is particularly beneficial when the compound is used as a laxative .
Action Environment
Sodium dihydrogen phosphate dihydrate is hygroscopic and can clump in humid air . Its solubility and action are influenced by temperature, with a melting point of 60°C . It is stable under normal storage conditions (+2°C to +30°C) . The compound’s action as a buffering agent helps maintain the desired pH in various environments, contributing to the stability and effectiveness of pharmaceutical solutions .
Safety and Hazards
Zukünftige Richtungen
Sodium dihydrogen phosphate dihydrate has numerous applications in water treatment and the food industry . It is also commonly used as a sequestrant in a variety of foods . In medicine, it is used for constipation and preparing the bowel for clinical treatments . It also has a major application in pharmaceuticals .
Eigenschaften
IUPAC Name |
sodium;dihydrogen phosphate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJGJHBYWREJQD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6NaO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158903 | |
| Record name | Sodium phosphate, monobasic, dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] White hygroscopic solid; [Acros Organics MSDS] | |
| Record name | Sodium phosphate, monobasic, dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17646 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium dihydrogen phosphate dihydrate | |
CAS RN |
13472-35-0 | |
| Record name | Sodium phosphate, monobasic, dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium phosphate, monobasic, dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, sodium salt, hydrate (1:1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PHOSPHATE, MONOBASIC, DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QWK665956 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of sodium dihydrogen phosphate dihydrate?
A1: The molecular formula is NaH2PO4·2H2O, and its molecular weight is 156.01 g/mol.
Q2: What is the crystal structure of sodium dihydrogen phosphate dihydrate?
A2: Sodium dihydrogen phosphate dihydrate crystallizes in the orthorhombic space group P212121. [] The crystal structure is characterized by a distorted diamond-type framework formed by P tetrahedra linked by hydrogen bonds. []
Q3: What spectroscopic techniques are useful for characterizing sodium dihydrogen phosphate dihydrate?
A3: Several techniques can be employed, including:
- X-ray diffraction (XRD): Provides information about the crystal structure and phase identification. [, , ]
- Fourier transform infrared spectroscopy (FT-IR): Identifies functional groups and analyzes chemical bonding within the molecule. [, , ]
- Electron paramagnetic resonance (EPR): Useful for studying materials doped with paramagnetic ions like vanadyl. [, ]
Q4: Is sodium dihydrogen phosphate dihydrate stable in aqueous solutions?
A4: Yes, it is soluble in water and forms stable solutions. The pH of the solution can influence its stability and behavior.
Q5: What factors can affect the stability of sodium dihydrogen phosphate dihydrate?
A5: Factors influencing stability include:
Q6: What are some common applications of sodium dihydrogen phosphate dihydrate?
A6: This compound finds use in:
- Buffer solutions: Commonly used in biological and chemical research to maintain a stable pH. [, , ]
- Food industry: Acts as an acidity regulator, emulsifier, and leavening agent. []
- Pharmaceuticals: Utilized in some pharmaceutical formulations as a buffering agent. [, ]
- Material science: A precursor in the synthesis of hydroxyapatite, a biocompatible material for various applications. [, , , ]
Q7: How is sodium dihydrogen phosphate dihydrate used in the synthesis of hydroxyapatite?
A7: It serves as a source of phosphate ions. In combination with a calcium source, it allows for the controlled precipitation of hydroxyapatite, which can be further processed to obtain desired material properties. [, , ]
Q8: What analytical techniques are used to quantify sodium dihydrogen phosphate dihydrate?
A8: High-performance liquid chromatography (HPLC) is frequently employed for quantitative analysis, often coupled with UV detection. [, , , ]
Q9: What are the key considerations for validating an analytical method for sodium dihydrogen phosphate dihydrate?
A9: Validation should encompass parameters such as:
- Accuracy: The method's closeness to the true value. []
- Precision: The degree of agreement among repeated measurements. []
- Specificity: The ability to differentiate the target compound from other components in the sample. []
- Linearity: The method's response over a range of concentrations. []
Q10: What are some areas of ongoing research related to sodium dihydrogen phosphate dihydrate?
A10: Current research interests include:
- Improving hydroxyapatite synthesis: Exploring novel synthesis routes and optimizing parameters to tailor the properties of hydroxyapatite materials for specific biomedical applications. [, , ]
- Developing sustainable and green chemistry approaches: Investigating environmentally friendly methods for the production and utilization of sodium dihydrogen phosphate dihydrate. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



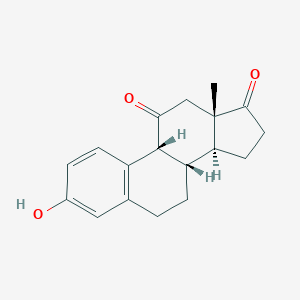

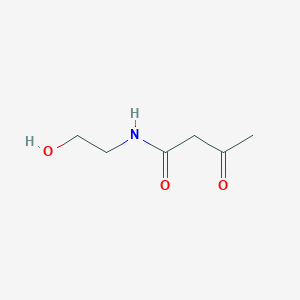
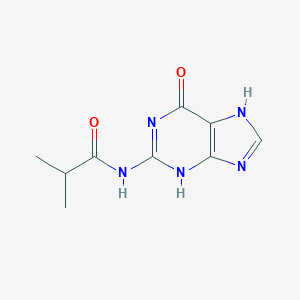

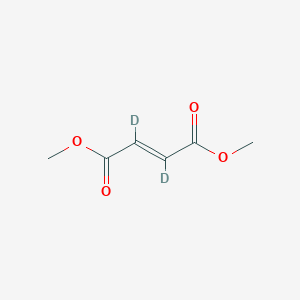
![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)



